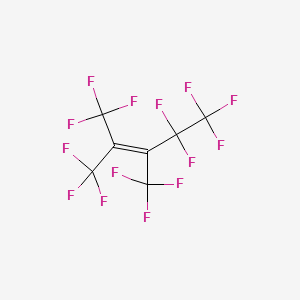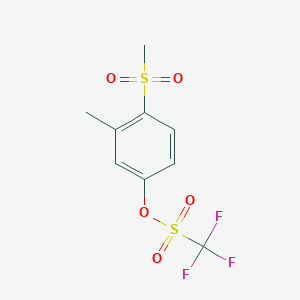![molecular formula C12H33Si3Ti B14609825 Titanium(3+) tris[(trimethylsilyl)methanide] CAS No. 60820-01-1](/img/structure/B14609825.png)
Titanium(3+) tris[(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(3+) tris[(trimethylsilyl)methanide] is a chemical compound that features a titanium ion in the +3 oxidation state coordinated with three tris(trimethylsilyl)methanide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(3+) tris[(trimethylsilyl)methanide] typically involves the reaction of titanium(III) chloride with tris(trimethylsilyl)methyllithium. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line to prevent oxidation. The general reaction can be represented as follows:
TiCl3+3LiC(SiMe3)3→Ti[C(SiMe3)3]3+3LiCl
The reaction is usually performed in a non-polar solvent such as toluene or hexane, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Titanium(3+) tris[(trimethylsilyl)methanide] are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of large-scale synthesis would involve similar reaction conditions with appropriate scaling and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(3+) tris[(trimethylsilyl)methanide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the tris(trimethylsilyl)methanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species .
Applications De Recherche Scientifique
Titanium(3+) tris[(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and as a catalyst
Propriétés
Numéro CAS |
60820-01-1 |
|---|---|
Formule moléculaire |
C12H33Si3Ti |
Poids moléculaire |
309.51 g/mol |
Nom IUPAC |
methanidyl(trimethyl)silane;titanium(3+) |
InChI |
InChI=1S/3C4H11Si.Ti/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;+3 |
Clé InChI |
CDMRZWYIAHDVKH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)
![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



